molecular formula C23H28FN3O6S B2628250 N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 872987-18-3

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No. B2628250
CAS RN: 872987-18-3
M. Wt: 493.55
InChI Key: XQKPFFYVWZUHQI-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative, which are often used in the synthesis of various pharmaceuticals due to their bioactivity . The presence of a sulfonyl group and a fluorine atom suggests that this compound may have unique reactivity and properties.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxalamide, sulfonyl, and fluorine groups. Oxalamides, for example, can undergo hydrolysis to form amines and carboxylic acids .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound of interest is associated with several synthetic and chemical reactivity studies, which contribute to the development of novel synthetic methodologies and compounds. For instance, a study by Mamedov et al. (2016) presented a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence. This methodology provides a new formula for anthranilic acid derivatives and oxalamides, highlighting the compound's role in facilitating complex chemical transformations (Mamedov et al., 2016).

Medicinal Chemistry and Drug Design

The chemical structure of the compound under discussion suggests its potential applicability in medicinal chemistry and drug design. For example, Tucker et al. (1988) investigated a series of compounds for antiandrogen activity, which includes structurally similar sulfones and sulfonyl compounds. Such studies are indicative of the broader research interest in utilizing sulfonyl compounds for therapeutic purposes, potentially including the compound (Tucker et al., 1988).

Herbicidal and Agricultural Applications

Research on compounds with sulfonyl groups, similar to the one of interest, has also extended into herbicidal and agricultural applications. Luo et al. (2008) designed and synthesized novel Protox inhibitors, including triazolinone derivatives with herbicidal activities. This illustrates the potential utility of such compounds in developing new agricultural chemicals that can control weeds effectively (Luo et al., 2008).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, Hayashi and Takasu (2015) synthesized electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides. This research demonstrates the application of sulfonyl-initiated polymers in creating coatings and materials with specific properties, suggesting potential areas of exploration for compounds with similar functional groups (Hayashi & Takasu, 2015).

properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O6S/c1-16-14-18(24)8-9-20(16)34(30,31)27-12-5-13-33-21(27)15-26-23(29)22(28)25-11-10-17-6-3-4-7-19(17)32-2/h3-4,6-9,14,21H,5,10-13,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKPFFYVWZUHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

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